An In-Depth Technical Guide to the Chemical and Physical Properties of 4-Heptanamine
An In-Depth Technical Guide to the Chemical and Physical Properties of 4-Heptanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical and physical properties of 4-Heptanamine (CAS No: 16751-59-0).[1][2] Intended for an audience of researchers, scientists, and professionals in drug development, this document consolidates essential data, outlines experimental protocols for its synthesis and purification, and presents logical workflows through diagrammatic representations. The information herein is curated to support laboratory research and development activities involving this aliphatic amine.
Chemical Identity and Structure
4-Heptanamine, also known as heptan-4-amine, is a primary aliphatic amine.[1] Its structure consists of a seven-carbon heptyl chain with an amino group (-NH₂) attached to the fourth carbon atom.[2] This positioning of the amino group makes it a symmetrical molecule.
Table 1: Chemical Identification of 4-Heptanamine
| Identifier | Value | Reference |
| IUPAC Name | heptan-4-amine | [1] |
| CAS Number | 16751-59-0 | [1] |
| Molecular Formula | C₇H₁₇N | [1][2] |
| Canonical SMILES | CCCC(N)CCC | [1] |
| InChI | InChI=1S/C7H17N/c1-3-5-7(8)6-4-2/h7H,3-6,8H2,1-2H3 | [2] |
| InChIKey | CLJMMQGDJNYDER-UHFFFAOYSA-N | [2] |
| Synonyms | 4-Aminoheptane, 1-Propylbutylamine, 4-Heptylamine | [2] |
Physicochemical Properties
4-Heptanamine is a colorless to pale yellow liquid with a characteristic amine-like odor.[2] It is soluble in water and organic solvents.[2] The quantitative physical and chemical properties are summarized in the tables below.
Table 2: Physical Properties of 4-Heptanamine
| Property | Value | Reference |
| Molecular Weight | 115.22 g/mol | [1] |
| Boiling Point | 140 °C | [3][4] |
| Melting Point | -19 °C (estimate) | [3] |
| Density | 0.77 g/cm³ | [3][4] |
| Refractive Index | 1.4170 to 1.4190 | [3] |
| Vapor Pressure | 6.41 mmHg at 25°C | [4] |
| Flash Point | 41.3 °C | [4] |
Table 3: Chemical and Pharmacokinetic Properties of 4-Heptanamine
| Property | Value | Reference |
| pKa | 11.04 ± 0.35 (Predicted) | [3] |
| LogP (Octanol-Water Partition Coefficient) | 2.61420 | [4] |
| Water Solubility | Soluble | [2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Synthesis and Purification
The primary route for the synthesis of 4-Heptanamine is the reductive amination of 4-heptanone (B92745). This method involves the reaction of the ketone with an amine source, typically ammonia (B1221849), in the presence of a reducing agent.
Experimental Protocol: Synthesis via Reductive Amination (Representative)
Materials:
-
4-Heptanone
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Sodium borohydride (B1222165) (NaBH₄) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Methanol (B129727) or Ethanol
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Diethyl ether or Dichloromethane (B109758)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Sodium hydroxide (B78521) (NaOH), aqueous solution
Procedure:
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Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-heptanone (1 equivalent) in methanol or ethanol.
-
Add an excess of aqueous ammonia (5-10 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by TLC or GC-MS.
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Reduction: Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent, such as sodium borohydride (1.5-2 equivalents), in small portions. If using sodium triacetoxyborohydride, it can often be added at the beginning of the reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
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Work-up and Extraction: Quench the reaction by the slow addition of water.
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Remove the bulk of the organic solvent under reduced pressure.
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Add diethyl ether or dichloromethane to the aqueous residue and transfer to a separatory funnel.
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Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
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Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Heptanamine.
Experimental Protocol: Purification (Representative)
The crude amine can be purified by acid-base extraction followed by distillation.
Procedure:
-
Acid-Base Extraction: Dissolve the crude amine in diethyl ether.
-
Extract the ether solution with a dilute aqueous HCl solution (e.g., 1 M HCl). The amine will be protonated and move into the aqueous layer as the hydrochloride salt.
-
Wash the aqueous layer with diethyl ether to remove any non-basic organic impurities.
-
Basify the aqueous layer by the slow addition of a concentrated NaOH solution until the pH is >12. The free amine will separate.
-
Extract the free amine with several portions of diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Distillation: Filter the dried solution and remove the solvent under reduced pressure.
-
Purify the resulting liquid by fractional distillation under atmospheric or reduced pressure to obtain pure 4-Heptanamine.
Biological Activity and Signaling Pathways
There is limited publicly available information on the specific biological activities and signaling pathways of 4-Heptanamine. However, its structural analog, tuaminoheptane (2-heptanamine), is known to act as a vasoconstrictor and nasal decongestant through its interaction with the monoamine system, including the norepinephrine (B1679862) transporter. This suggests that 4-Heptanamine could potentially exhibit similar sympathomimetic properties, although this has not been experimentally verified. Further research is required to elucidate any potential pharmacological or toxicological effects.
Safety and Handling
4-Heptanamine is classified as a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Table 4: GHS Hazard Statements for 4-Heptanamine
| Hazard Code | Statement |
| H226 | Flammable liquid and vapor |
| H302 | Harmful if swallowed |
| H314 | Causes severe skin burns and eye damage |
Logical and Experimental Workflows
The following diagram illustrates a conceptual workflow for the synthesis and purification of 4-Heptanamine via reductive amination.
